1-phenyl-4-(3-thienylmethyl)piperazine
Overview
Description
1-Phenyl-4-(3-thienylmethyl)piperazine is a chemical compound with the molecular formula C15H18N2S. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(3-thienylmethyl)piperazine typically involves the reaction of 1-phenylpiperazine with 3-thienylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(3-thienylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-(3-thienylmethyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system-active agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-phenyl-4-(3-thienylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine: Commonly used in combination with other piperazines for its stimulant effects.
Uniqueness
1-Phenyl-4-(3-thienylmethyl)piperazine is unique due to its thienylmethyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-phenyl-4-(thiophen-3-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMIWJFZXGSDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284404 | |
Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414887-78-8 | |
Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414887-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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